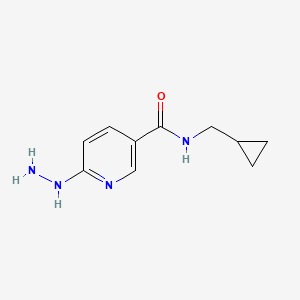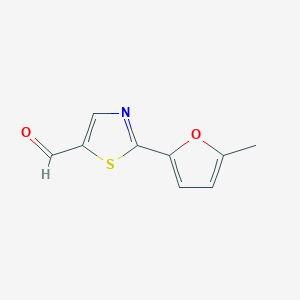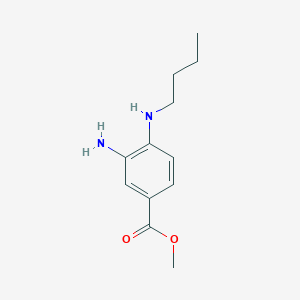
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amine, an ester, a ketone, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy. The analysis would reveal the spatial arrangement of atoms in the molecule and the types of bonds (single, double, triple) present.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility in different solvents, stability under various conditions, etc. Techniques like mass spectrometry or infrared spectroscopy might be used to study the compound’s chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Cyanopyridine derivatives, including N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, have been synthesized and explored for their biological and therapeutic activities. These derivatives exhibit applications in pharmaceuticals and agriculture. Their antimicrobial activities have been a particular focus of research (Akbari, 2018).
Larvicidal Properties
Research has also been conducted on carboxamide derivatives related to cis-permethrin, investigating their efficacy as larvicides against mosquito larvae. These studies provide insights into the potential of such compounds, including N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, for controlling mosquito-borne diseases (Taylor, Hall & Vedres, 1998).
Catalytic Applications
The Rhodium(III)-catalyzed C-H acylmethylation of carboxamides like N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide has been developed, showcasing the compound's application in catalytic processes. This protocol has a broad range of substrate applications and exhibits excellent functional group tolerance (Yu et al., 2019).
Non-linear Optical (NLO) and Molecular Docking Studies
The compound has been a subject of computational chemistry methods, with a focus on its Non-Linear Optical (NLO) properties and molecular docking analyses. This research has implications for its potential applications in materials science and drug development (Jayarajan et al., 2019).
Anticancer Activity
A study on the synthesis and crystal structure of similar carboxamide compounds has indicated significant inhibitory activity against cancer cell lines. This suggests the potential of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide in anticancer research (Lu et al., 2021).
Polymorphism and Stability Studies
Investigations into the polymorphic forms of similar compounds have been conducted, focusing on their potential biological activity and stability. This research is essential for understanding the physical and chemical properties of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide (Shishkina et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is crucial for handling and storing the compound safely.
Zukünftige Richtungen
This would involve discussing potential applications of the compound and areas for future research. This could include potential uses of the compound in medicine, industry, or other fields, and any modifications to the compound that could enhance its properties or applications.
Please note that the availability of this information would depend on how much research has been done on the specific compound. For a newly synthesized or less-studied compound, some of this information might not be available. In such cases, researchers often make educated guesses based on the compound’s structure and known properties of similar compounds.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFGYFTPGVCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)




![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)




